Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate
Description
Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a thiourea-derived compound featuring a benzoate ester core substituted at the 4-position with a carbamothioyl group linked to a 2,4-dimethoxyphenyl moiety. This compound is structurally analogous to pharmacologically active thiourea derivatives, which are often explored for antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 4-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-13-8-9-14(15(10-13)22-2)19-17(24)18-12-6-4-11(5-7-12)16(20)23-3/h4-10H,1-3H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBYEAVWLPRXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,4-dimethoxyaniline, which is then reacted with thiophosgene to form the corresponding isothiocyanate. This intermediate is subsequently reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties, highlighting differences in substituents, molecular weight, and functional groups:
Structural and Functional Analysis
Substituent Effects :
- The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance resonance stabilization compared to the unsubstituted phenyl analog . This could improve binding affinity in enzyme inhibition (e.g., HDAC inhibitors as in ).
- The biphenyl substituent in the compound from introduces steric bulk, likely reducing solubility but increasing lipophilicity, a trait advantageous for membrane penetration in drug design.
Positional Isomerism :
- The 4-position ester in the target compound versus the 2-position ester in alters steric interactions. For example, 4-substituted benzoates often exhibit better crystallinity and thermal stability due to symmetric packing .
Functional Group Variations :
- Replacement of the carbamothioyl group with a sulfonylcarbamate (as in ) or nitro-substituted carbonyl (as in ) modifies electronic properties. Sulfonyl groups increase acidity and hydrogen-bonding capacity, while nitro groups enhance electrophilicity, affecting reactivity in biological systems.
Biological Activity: Thiourea derivatives like the target compound are associated with antimicrobial activity, as seen in Schiff base analogs (e.g., ethyl-4-(2-oxindolin-3-ylidene amino) benzoate in ). The pesticidal activity of methyl benzoate derivatives (e.g., tribenuron methyl ester in ) suggests the target compound could be explored for agrochemical applications, though its dimethoxy substituents may require optimization for environmental stability.
Physicochemical Properties
- Solubility : The 2,4-dimethoxyphenyl group increases hydrophilicity compared to biphenyl analogs , but the thiourea moiety may still limit aqueous solubility.
- Stability : Thiourea linkages are susceptible to hydrolysis under acidic conditions, whereas sulfonylcarbamates () or nitro groups () may offer greater stability.
Biological Activity
Methyl 4-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and has distinct functional groups that contribute to its biological properties. The presence of the carbamothioyl group is significant for its interaction with biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of carbamothioyl compounds have shown activity against various bacterial strains. In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
2. Anticancer Properties
Recent studies have highlighted the anticancer activity of related compounds. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. Specific assays revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
3. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting carbonic anhydrases, which are important in various physiological processes and pathological conditions such as glaucoma and cancer .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits carbonic anhydrases |
Case Study: Anticancer Activity
A study conducted on a series of carbamothioyl derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis markers. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Interaction : Inhibition of specific enzymes such as carbonic anhydrases disrupts cellular homeostasis, contributing to its therapeutic effects.
- Signal Transduction Pathways : The compound may modulate signaling pathways involved in cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
